

Esfenvalerate: A Comprehensive Technical Guide on Physicochemical Characteristics for Advanced Research

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Compound of Interest

Compound Name: **Esfenvalerate**

Cat. No.: **B1671249**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the essential physical and chemical characteristics of **Esfenvalerate**, a synthetic pyrethroid insecticide. The information is curated to support research, development, and safety assessment activities. All quantitative data are presented in standardized tables for clarity and comparative analysis. Detailed experimental protocols, aligned with internationally recognized guidelines, are provided for the determination of these key properties.

Core Physicochemical Properties of Esfenvalerate

Esfenvalerate is the (S,S)-isomer of fenvalerate and is known for its potent insecticidal activity.

[1] A comprehensive summary of its key physical and chemical properties is presented below.

Identification and Structure

Property	Value
IUPAC Name	(S)-cyano(3-phenoxyphenyl)methyl (2S)-2-(4-chlorophenyl)-3-methylbutanoate[2][3]
CAS Number	66230-04-4[2][4]
Molecular Formula	C ₂₅ H ₂₂ ClNO ₃ [2][5]
Molecular Weight	419.9 g/mol [2][4]
Canonical SMILES	CC(C)--INVALID-LINK--Cl)C(=O)O--INVALID-LINK--C2=CC(=CC=C2)OC3=CC=CC=C3[1]

Physical and Chemical Characteristics

Property	Value
Appearance	White to colorless crystalline solid.[2][6] The technical product can be an amber or yellow-brown viscous liquid.[4][7]
Melting Point	59-60.2 °C[2][4]
Boiling Point	151-167 °C (technical grade)[2][8]
Density	1.26 g/cm ³ at 4-26 °C[2][8]
Vapor Pressure	1.5 × 10 ⁻⁹ mm Hg at 25 °C[2] or 2 × 10 ⁻⁷ Pa at 25°C[8]
Water Solubility	<0.3 mg/L (2 × 10 ⁻³ mg/L) at 25 °C[4][5]
Partition Coefficient (logP)	6.22[2][4]

Solubility in Organic Solvents (at 20-25 °C)

Solvent	Solubility
Acetone	>600 g/kg[2]
Chloroform	>600 g/kg[2]
Dimethylformamide	>600 g/kg[2]
Ethyl Acetate	>600 g/kg[2]
Xylene	>600 g/kg[2]
Methanol	70-100 g/kg[2]
n-Hexane	10-50 g/kg[2]

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of **Esfenvalerate**, based on OECD Guidelines for the Testing of Chemicals.

Melting Point Determination (OECD Guideline 102)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For crystalline solids, this is a characteristic property that can indicate purity.

Apparatus:

- Capillary tube melting point apparatus (e.g., Büchi M-560 or similar)
- Glass capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if sample requires pulverization)
- Calibrated thermometer or temperature probe

Procedure:

- Sample Preparation: A small amount of the **Esfenvalerate** crystalline solid is finely ground using a mortar and pestle.
- Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-4 mm height) of the material into the sealed end.
- Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
- Heating and Observation:
 - A rapid heating rate is initially used to determine an approximate melting range.
 - A second determination is performed with a fresh sample, heating rapidly to about 20°C below the approximate melting point, then reducing the heating rate to 1-2°C per minute.
- Data Recording: The temperature at which the first signs of melting are observed (the substance begins to collapse and liquefy) and the temperature at which the last solid particle disappears are recorded as the melting range.

Water Solubility Determination (OECD Guideline 105 - Column Elution Method)

Principle: For substances with low water solubility like **Esfenvalerate**, the column elution method is appropriate. A saturated solution is generated by passing water through a column packed with the test substance on an inert support, and the concentration in the eluate is determined.

Apparatus:

- Glass column with a thermostat jacket
- Inert support material (e.g., glass beads, silica gel)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with an Electron Capture Detector (ECD)

- Syringes and filters
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

- Column Preparation: The inert support material is coated with an excess of **Esfenvalerate** dissolved in a volatile solvent. The solvent is then evaporated, leaving a thin layer of the test substance on the support. The coated support is packed into the thermostatted glass column.
- Equilibration: Distilled water is passed through the column at a low, constant flow rate. The temperature is maintained at a constant value (e.g., 25°C).
- Sample Collection: The eluate is collected in fractions. The flow rate is chosen to be slow enough to ensure that saturation is reached.
- Analysis: The concentration of **Esfenvalerate** in each collected fraction is determined using a validated analytical method, such as HPLC-UV or GC-ECD.
- Equilibrium Confirmation: Elution is continued, and fractions are analyzed until the concentration of **Esfenvalerate** in consecutive fractions is constant, indicating that a saturated solution is being eluted. The solubility is reported as the mean of the concentrations of at least three consecutive, consistent fractions.

Vapor Pressure Determination (OECD Guideline 104 - Gas Saturation Method)

Principle: The gas saturation method is suitable for substances with low vapor pressure. A stream of inert gas is passed over the substance at a known temperature and flow rate, allowing it to become saturated with the substance's vapor. The amount of substance transported by the gas is then determined, from which the vapor pressure can be calculated.

Apparatus:

- Thermostatically controlled chamber or water bath
- Inert gas supply (e.g., nitrogen or argon) with flow control
- Saturation column or boat containing the test substance
- Trapping system (e.g., sorbent tubes or cold traps)
- Analytical instrument for quantification (e.g., GC-MS or GC-ECD)
- Flow meter

Procedure:

- Sample Preparation: A known amount of **Esfenvalerate** is placed in the saturation column or boat.
- System Setup: The saturation vessel is placed in the thermostatted chamber and allowed to reach thermal equilibrium.
- Gas Saturation: The inert gas is passed through or over the sample at a low, constant, and known flow rate. The flow rate is selected to ensure complete saturation of the gas with **Esfenvalerate** vapor.
- Trapping: The vapor-saturated gas stream is passed through the trapping system, where the **Esfenvalerate** is collected.
- Quantification: The amount of **Esfenvalerate** collected in the trap is quantified using a suitable analytical method.
- Calculation: The vapor pressure (P) is calculated using the ideal gas law and the measured mass of the substance (m), the volume of gas passed (V), the temperature (T), and the molecular weight of the substance (M): $P = (m/M) * (RT/V)$, where R is the ideal gas constant.

Partition Coefficient (n-Octanol/Water) Determination (OECD Guideline 117 - HPLC Method)

Principle: The n-octanol/water partition coefficient (logP) is a measure of a chemical's lipophilicity. The HPLC method estimates logP by correlating the retention time of the substance on a reverse-phase column with the known logP values of reference compounds.

Apparatus:

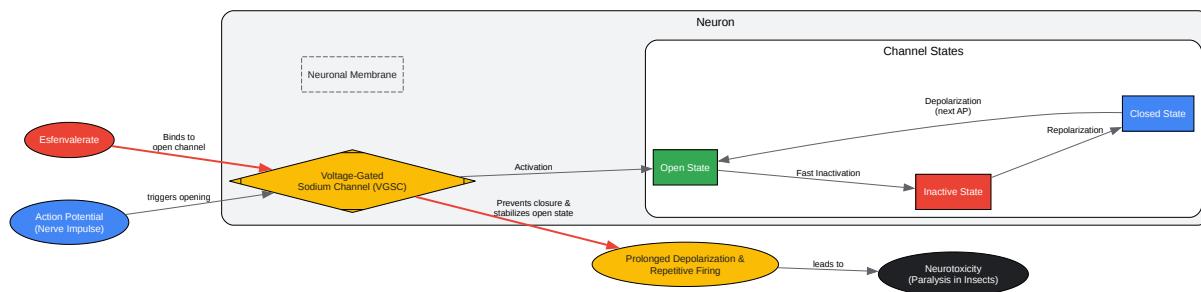
- HPLC system with a pump, injector, and UV detector
- Reverse-phase C18 column
- Data acquisition and processing software
- Reference standards with known logP values covering the expected range for **Esfenvalerate**.
- Mobile phase: Methanol/water mixture

Procedure:

- Calibration: A series of reference compounds with known logP values are injected into the HPLC system. The retention times (t_R) are recorded.
- Determination of Dead Time: The dead time (t_0), the time it takes for an unretained substance to pass through the column, is determined using a suitable compound (e.g., thiourea).
- Calculation of Capacity Factor: The capacity factor (k) for each reference compound is calculated using the formula: $k = (t_R - t_0) / t_0$.
- Calibration Curve: A calibration graph is constructed by plotting the logarithm of the capacity factor ($\log k$) against the known logP values of the reference standards.
- Sample Analysis: A solution of **Esfenvalerate** is injected into the HPLC system, and its retention time is determined in duplicate.
- logP Calculation: The capacity factor for **Esfenvalerate** is calculated, and its logP value is determined by interpolation from the calibration curve.

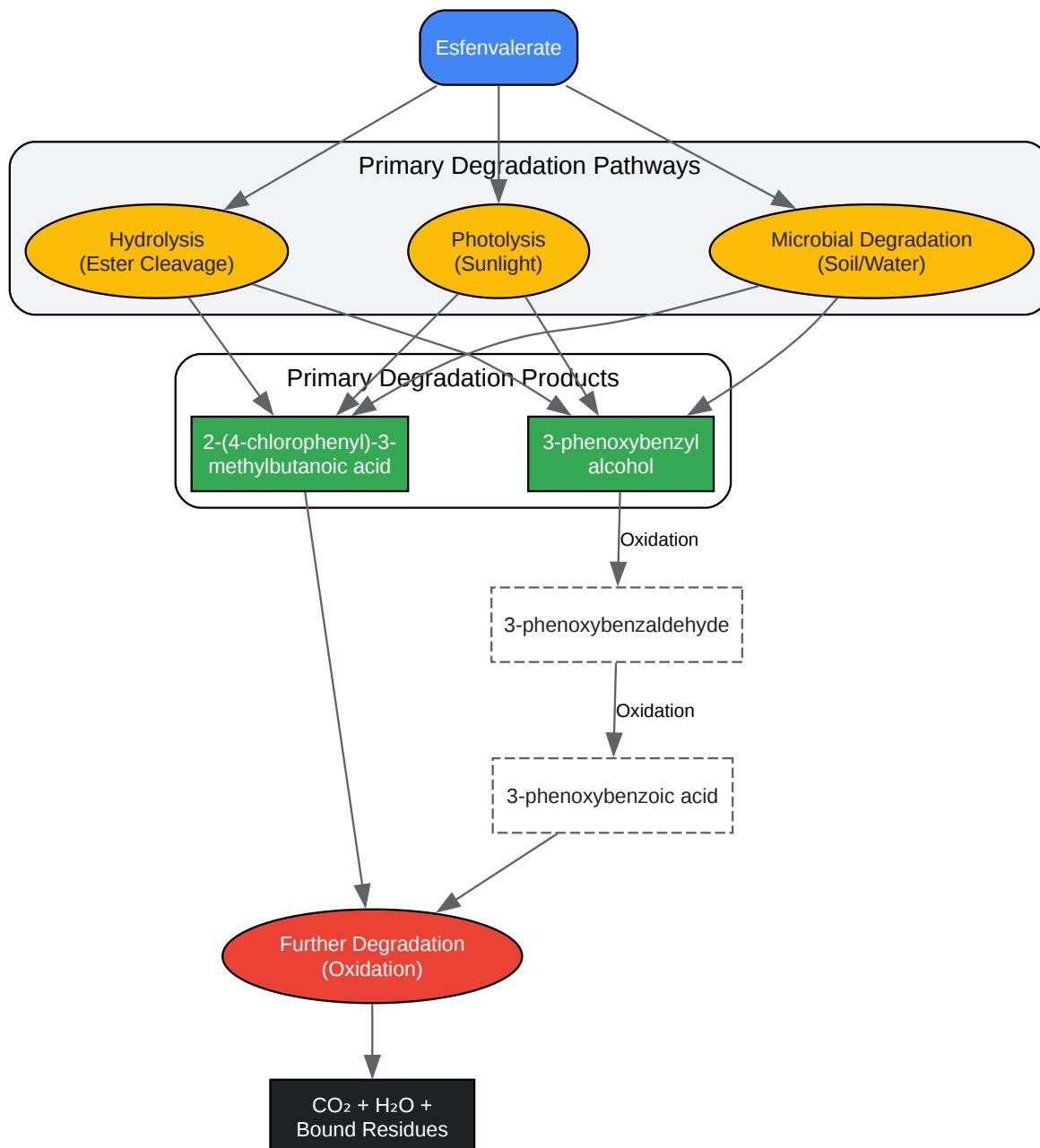
Visualizing Core Mechanisms

To further aid in the understanding of **Esfenvalerate**'s interactions and fate, the following diagrams illustrate its primary signaling pathway and environmental degradation.



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Caption: Mechanism of **Esfenvalerate** neurotoxicity via modulation of voltage-gated sodium channels.

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Caption: Environmental degradation pathway of **Esfenvalerate** leading to its primary metabolites.

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